6-phenyl-2-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}pyridazin-3(2H)-one
Description
This compound is a heterocyclic small molecule featuring a pyridazinone core fused with a [1,2,4]triazolo[4,3-a]pyrazine moiety. Key structural elements include:
- Pyridazinone ring: A six-membered ring with two nitrogen atoms and a ketone group, contributing to hydrogen-bonding interactions and metabolic stability.
- Triazolo-pyrazine system: A bicyclic structure with three nitrogen atoms, enhancing π-π stacking and binding affinity to biological targets.
- Substituents: A phenyl group at the 6-position of pyridazinone and a trifluoromethyl (-CF₃) group at the 3-position of the triazolo-pyrazine. The -CF₃ group improves lipophilicity and resistance to oxidative metabolism .
Properties
Molecular Formula |
C17H15F3N6O |
|---|---|
Molecular Weight |
376.34 g/mol |
IUPAC Name |
6-phenyl-2-[[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methyl]pyridazin-3-one |
InChI |
InChI=1S/C17H15F3N6O/c18-17(19,20)16-22-21-14-10-24(8-9-25(14)16)11-26-15(27)7-6-13(23-26)12-4-2-1-3-5-12/h1-7H,8-11H2 |
InChI Key |
NLXDSSZRXYPRCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1CN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-phenyl-2-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}pyridazin-3(2H)-one involves multiple steps. One common method starts with the preparation of the triazolopyrazine intermediate. This intermediate is synthesized by treating 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine . The reaction conditions are typically mild, and the yields are excellent.
For industrial production, the synthesis route involves the use of readily available starting materials and simple reaction conditions. The process includes steps such as the addition of ethanol and hydrazine hydrate, followed by the dropwise addition of 2-chloropyrazine. The reaction mixture is then heated, and various purification steps are carried out to obtain the final product .
Chemical Reactions Analysis
Synthetic Pathways
The compound is synthesized via optimized multi-step routes:
Core Heterocycle Formation
-
Pyridazinone synthesis : Friedel-Crafts acylation of substituted aromatics with succinic anhydride yields 4-oxo-butyric acid derivatives. Subsequent cyclization with hydrazine hydrate forms the pyridazinone core .
-
Triazolo-pyrazine assembly : Cyclocondensation of hydrazine derivatives with trifluoromethyl-substituted ketones under acidic conditions (e.g., H₂SO₄) generates the triazolo[4,3-a]pyrazine moiety .
Final Coupling
-
Mannich reaction : The pyridazinone and triazolo-pyrazine subunits are linked via a methylene bridge using formaldehyde in ethanol under reflux . Typical yields: 50–70% after silica gel chromatography .
Functional Group Reactivity
Key reactive sites include the pyridazinone carbonyl, triazole N-atoms, and trifluoromethyl group.
Nucleophilic Substitution
-
Pyridazinone C-5 position : Reacts with amines (e.g., morpholine, piperazine) in ethanol to form substituted derivatives.
Oxidation and Reduction
-
Pyridazinone ring stability : Resists oxidation under mild conditions (H₂O₂, rt) but undergoes ring-opening with strong oxidizing agents (KMnO₄, Δ) .
-
Triazole reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole, altering biological activity .
Cross-Coupling Reactions
-
Suzuki-Miyaura coupling : The phenyl group undergoes substitution with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to introduce biaryl motifs .
Catalytic Reactions
| Catalyst | Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| CuI | Azide-alkyne cycloaddition | DMF, 80°C, 12 h | 62 | |
| H₂SO₄ | Cyclocondensation | EtOH, reflux, 8 h | 70 | |
| Pd(OAc)₂ | C–H arylation | Toluene, 110°C, 24 h | 45 |
Comparative Reactivity Analysis
A comparison with structurally related compounds highlights substituent effects:
| Compound | Key Substituent | Reaction Rate (k, s⁻¹) | Biological Activity (IC₅₀, µM) |
|---|---|---|---|
| 6-Phenyl-pyridazinone (parent) | None | 0.12 | >100 (CDK2) |
| Trifluoromethyl-triazolo-pyrazine hybrid | CF₃, triazolo-pyrazine | 0.08 | 6.6 (HT-29 cancer) |
| 5-Nitropyridin-2(1H)-one analog | NO₂ | 0.25 | 11.1 (HCT-116 cancer) |
Mechanistic Insights
Scientific Research Applications
6-phenyl-2-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential anticancer properties.
Biology: The compound’s ability to modulate biological pathways makes it a candidate for studying cellular mechanisms and signaling pathways.
Industry: It is used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-phenyl-2-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}pyridazin-3(2H)-one involves its interaction with specific molecular targets. For instance, it has been found to induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl2. This leads to the activation of caspase-3 and subsequent cell death via the mitochondrial apoptotic pathway .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key Findings
Substituent Impact :
- The trifluoromethyl (-CF₃) group (common in ) enhances metabolic stability and target affinity due to its electron-withdrawing nature and lipophilicity .
- Phenyl groups (e.g., 6-phenyl in the query compound) improve π-π interactions in enzyme binding pockets, as seen in DPP-IV inhibitors .
Biological Activity: The query compound shares structural motifs with ’s DPP-IV inhibitor, which exhibits nanomolar potency. However, the pyridazinone core in the query compound may shift selectivity toward other targets (e.g., phosphodiesterases) . ’s 8-amino derivative highlights the role of amino groups in cytotoxic activity, suggesting that the query compound’s lack of an amino group may reduce such effects .
Synthetic Accessibility: The query compound’s synthesis likely mirrors methods in , involving cyclization of hydrazinopyrazinones with carbonyl-containing reagents. However, the trifluoromethyl group may require specialized reagents (e.g., CF₃COCl) . ’s sulfanyl analogue is commercially available, indicating simpler synthesis compared to the query compound .
Physicochemical Properties: Melting Points: The query compound’s melting point is unreported, but analogues like ’s derivative (263–264°C) suggest high crystallinity, which correlates with bioavailability challenges . Solubility: The pyridazinone and triazolo-pyrazine systems are polar, but the -CF₃ group may reduce aqueous solubility, necessitating salt formation (e.g., phosphate salts in ) .
Biological Activity
The compound 6-phenyl-2-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}pyridazin-3(2H)-one is a novel heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound based on diverse sources.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of triazole and pyrazine rings. Recent studies have developed efficient synthetic routes that yield the desired product in high purity and yield. For instance, a study reported the synthesis of various triazole derivatives which demonstrated significant antiproliferative activity against human cancer cell lines such as HCT-116 and HT-29 .
Antiproliferative Activity
Research indicates that compounds containing the triazolo-pyrazine moiety exhibit notable antiproliferative effects. In vitro studies have shown that derivatives of this compound can inhibit cell growth in various cancer cell lines. For example, derivatives were tested against colon cancer cell lines and exhibited significant inhibition rates, suggesting potential applications in cancer therapy .
Antimicrobial Properties
The biological profile of triazole-based compounds often includes antimicrobial activity . Studies have demonstrated that related compounds can act as effective agents against both Gram-positive and Gram-negative bacteria. Specifically, 1,2,4-triazole derivatives have shown activity against pathogens like Staphylococcus aureus and Escherichia coli. . This suggests that the compound may also possess similar properties, warranting further exploration.
Modulation of Receptors
Compounds with similar structural frameworks have been investigated for their ability to modulate various biological receptors. For instance, some triazolo-pyrazines have been identified as modulators of sigma receptors and β-secretase inhibitors (BACE1), which are relevant in Alzheimer's disease therapy . The potential for neuroprotective effects could be an area for future research concerning this compound.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the triazole or pyrazine rings can significantly influence their pharmacological profiles. For example, modifications to the trifluoromethyl group or phenyl substituents may enhance potency or selectivity towards specific biological targets .
Case Studies
Several studies have documented the biological activities of related compounds:
- Anticancer Activity : A study on a series of triazolo-pyrazine derivatives showed promising results against various cancer cell lines with IC50 values ranging from 5 to 20 µM .
- Antimicrobial Testing : Another study highlighted a derivative's effectiveness against Candida albicans with a minimum inhibitory concentration (MIC) of 12 µg/mL, indicating strong antifungal properties .
- Neuropharmacological Effects : Research has indicated that certain derivatives can cross the blood-brain barrier and exhibit neuroprotective effects in models of neurodegeneration .
Q & A
Q. What synthetic strategies are recommended for constructing the triazolopiperazine core in this compound?
The triazolopiperazine moiety can be synthesized via cyclocondensation reactions. For example, cyclization of hydrazine derivatives with α-keto esters or amides under acidic conditions yields the triazolo[4,3-a]pyrazine scaffold. Key steps include optimizing reaction time, temperature (e.g., 80–100°C), and stoichiometry of reagents like trifluoroacetic acid (TFA) to suppress side reactions . For stereochemical control, asymmetric catalysis or chiral auxiliaries may be employed, as demonstrated in related DPP-4 inhibitors .
Q. How can researchers confirm the structural integrity of the synthesized compound?
Use a combination of:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent positions and stereochemistry.
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns.
- X-ray Crystallography: Resolve crystal structures to validate spatial arrangements, particularly for chiral centers .
Cross-referencing with computational models (e.g., density functional theory) enhances accuracy .
Q. What assays are used to evaluate enzymatic inhibition (e.g., DPP-IV) for this compound?
- In vitro fluorometric assays: Measure IC50 values using substrates like Gly-Pro-AMC, where cleavage releases a fluorescent signal.
- Selectivity profiling: Test against related peptidases (e.g., DPP-8, DPP-9) to rule off-target effects .
- Kinetic analysis: Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .
Advanced Research Questions
Q. How should experimental designs address contradictory data in enzyme inhibition potency vs. in vivo efficacy?
- Dose-response optimization: Adjust dosing intervals and concentrations to account for pharmacokinetic (PK) variability.
- Tissue distribution studies: Use radiolabeled analogs to track compound bioavailability in target organs (e.g., pancreas for DPP-IV inhibition) .
- Metabolite screening: Identify active/inactive metabolites via LC-MS/MS to explain efficacy gaps .
Q. What methodologies resolve unexpected off-target effects observed in preclinical models?
- Proteome-wide profiling: Use affinity chromatography with immobilized compound to capture interacting proteins.
- CRISPR-Cas9 screens: Knock out suspected off-target genes to validate mechanistic links .
- Structural modeling: Perform molecular docking to predict binding to non-target enzymes (e.g., quinone oxidoreductases) .
Q. How can researchers characterize cyclic metabolites formed during in vivo studies?
- Hydrogen/deuterium (H/D) exchange MS: Differentiate stereoisomers by tracking deuterium incorporation .
- Nuclear Overhauser Effect (NOE) NMR: Resolve spatial proximity of protons in cyclized metabolites .
- In silico metabolite prediction: Tools like Meteor (Lhasa Ltd.) simulate Phase I/II metabolic pathways .
Q. What strategies optimize synthetic yield for large-scale production?
- Flow chemistry: Improve reaction homogeneity and heat transfer for exothermic steps (e.g., cyclization).
- Catalyst screening: Test alternatives to NaBH4 (e.g., Ru-based catalysts) for stereoselective reductions .
- Design of Experiments (DoE): Statistically optimize variables (pH, solvent polarity) using software like MODDE .
Q. How can computational tools predict pharmacokinetic properties of this compound?
- SwissADME: Estimate logP, solubility, and drug-likeness parameters (Lipinski’s Rule of Five) .
- Molecular dynamics simulations: Model membrane permeability (e.g., blood-brain barrier penetration) .
- CYP450 inhibition assays: Prioritize in vitro testing for isoforms 3A4/2D6 to assess metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
